2-chloro-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one
Overview
Description
2-chloro-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H16ClN3O2 and its molecular weight is 257.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activities
One study focused on the synthesis of new pyrazoline and pyrazole derivatives, exploring their antibacterial and antifungal activities. These compounds have shown promising results against a variety of organisms, including E. coli, P. aeruginosa, S. aureus, and C. albicans, utilizing different synthesis pathways involving ethan-1-one derivatives (Hassan, 2013).
Synthesis of Heterocyclic Compounds
Another aspect of research highlights the synthesis of certain 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol-3-yl) methyl)benzo[d]thiazoles, showcasing the versatility of these compounds in creating structurally diverse heterocyclic molecules with potential biological activities (Uma et al., 2017).
Transformation into Imidazo Derivatives
Research into the transformations of pyrido[1,2-a]pyrazine ring systems into imidazo derivatives like imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines further demonstrates the chemical flexibility and utility of these compounds in synthesizing complex structures, which could have various scientific and pharmacological applications (Kolar et al., 1996).
Development of Novel Heterocycles
Studies also involve the synthesis and structural analysis of novel heterocycles, indicating the potential of such compounds in the development of new materials or drugs with unique properties. This includes research on the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with N,N-binucleophilic agents, which leads to a variety of heterocyclic derivatives (Kosolapova et al., 2013).
Properties
IUPAC Name |
2-chloro-1-[2-(methoxymethyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-8-5-15-10(3-9(13-15)7-17-2)6-14(8)11(16)4-12/h3,8H,4-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEULGEQBFDHZSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=CC(=N2)COC)CN1C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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